N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2
. The InChI key for this compound is NNMVFPRWBJDAQU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 221.25 .科学的研究の応用
Biocatalyst for Enantiospecific Synthesis
A study by Mishra, Kaur, Sharma, and Jolly (2016) explores the use of an amidase activity from Alcaligenes faecalis subsp. parafaecalis for the enantiospecific synthesis of therapeutic agents like 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This enzyme exhibits high activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide, suggesting its potential application in producing industrially important molecules (Mishra et al., 2016).
Antidiabetic Potential
Abbasi et al. (2023) synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. They found that these compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating their possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).
Anxiolytic Effect
A study by Lutsenko, Bobyrev, and Devyatkina (2013) investigated the anxiolytic effects of simple amides of 2-oxyindolin-3-glyoxylic acid derivatives. They found that specific compounds like 2-Hydro-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide showed significant anxiolytic activity, suggesting their potential use in treating anxiety disorders (Lutsenko et al., 2013).
Positive Inotropic Evaluation
Xue‐Kun Liu and colleagues (2009) synthesized a series of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and evaluated their positive inotropic activities. They found that several compounds showed favorable activities, indicating their potential as heart stimulants (Xue‐Kun Liu et al., 2009).
Pharmaceutical Compositions
A patent by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) describes the use of a specific compound as a salt or solvate in pharmaceutical compositions and therapeutic containing the salt or solvate thereof. This suggests its application in pharmaceutical formulation (ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン, 2005).
Antimicrobial Potential
Abbasi et al. (2020) synthesized a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and evaluated their antimicrobial potential. They found that some compounds exhibited good antimicrobial potential, particularly against type-2 diabetes (Abbasi et al., 2020).
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-23(27-10-4-1-5-11-27)16-28-15-19(18-6-2-3-7-20(18)28)24(30)25(31)26-17-8-9-21-22(14-17)33-13-12-32-21/h2-3,6-9,14-15H,1,4-5,10-13,16H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQNVYICCMSYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。